

Spectroscopic and Chromatographic Analysis of 3-O-Feruloylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-O-Feruloylquinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for **3-O-Feruloylquinic acid**, a prevalent phenolic compound in various plant species. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines the experimental protocols for its analysis, and illustrates a typical analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-O-Feruloylquinic acid**, facilitating its identification and characterization.

^1H and ^{13}C NMR Spectroscopic Data

The ^1H and ^{13}C NMR data were acquired in Methanol- d_4 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data of **3-O-Feruloylquinic Acid** (Methanol- d_4)

Position	δ (ppm)	Multiplicity	J (Hz)
Quinic Acid Moiety			
H-2ax	2.20	dd	14.0, 9.5
H-2eq	2.09	m	
H-3	5.35	m	
H-4	4.18	dd	7.0, 3.5
H-5	3.88	m	
H-6ax	2.33	dd	13.5, 9.5
H-6eq	2.15	m	
Feruloyl Moiety			
H-2'	7.19	d	2.0
H-5'	6.81	d	8.0
H-6'	7.08	dd	8.0, 2.0
H-7'	7.62	d	16.0
H-8'	6.38	d	16.0
OMe	3.89	s	

Table 2: ^{13}C NMR Spectroscopic Data of **3-O-Feruloylquinic Acid** (Methanol- d_4)[1]

Position	δ (ppm)
Quinic Acid Moiety	
C-1	76.8
C-2	38.6
C-3	72.5
C-4	71.9
C-5	74.2
C-6	36.4
C-7 (COOH)	177.5
Feruloyl Moiety	
C-1'	127.8
C-2'	111.4
C-3'	149.2
C-4'	150.8
C-5'	116.5
C-6'	124.2
C-7' (C=O)	168.6
C-8'	115.3
C-9'	147.1
OMe	56.4

Mass Spectrometry Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of **3-O-Feruloylquinic acid**.

Table 3: LC-MS/MS Fragmentation Data of **3-O-Feruloylquinic Acid**

Precursor Ion [M-H] ⁻ (m/z)	Product Ions (m/z)
367	193, 191, 179, 173, 135, 134

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of **3-O-Feruloylquinic acid**.

NMR Spectroscopy

Sample Preparation: A sample of **3-O-Feruloylquinic acid** is dissolved in Methanol-d₄ (CD₃OD) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

Instrumentation:

- Spectrometer: Bruker Avance III HD 500 MHz (or equivalent)
- Probe: 5 mm BBFO probe
- Temperature: 298 K

Acquisition Parameters:

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time: 3.28 s
 - Spectral Width: 20.5 ppm
- ¹³C NMR:
 - Pulse Program: zgpg30

- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (Methanol-d₄: δH 3.31 ppm, δC 49.0 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation: Plant extracts or purified samples are dissolved in a suitable solvent (e.g., methanol/water, 50/50, v/v) and filtered through a 0.22 µm syringe filter prior to injection.

Instrumentation:

- LC System: Agilent 1290 Infinity II UPLC system (or equivalent)
- Mass Spectrometer: AB Sciex QTRAP 6500+ system with an electrospray ionization (ESI) source (or equivalent)
- Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B

- 10-12 min: 95% B
- 12.1-15 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

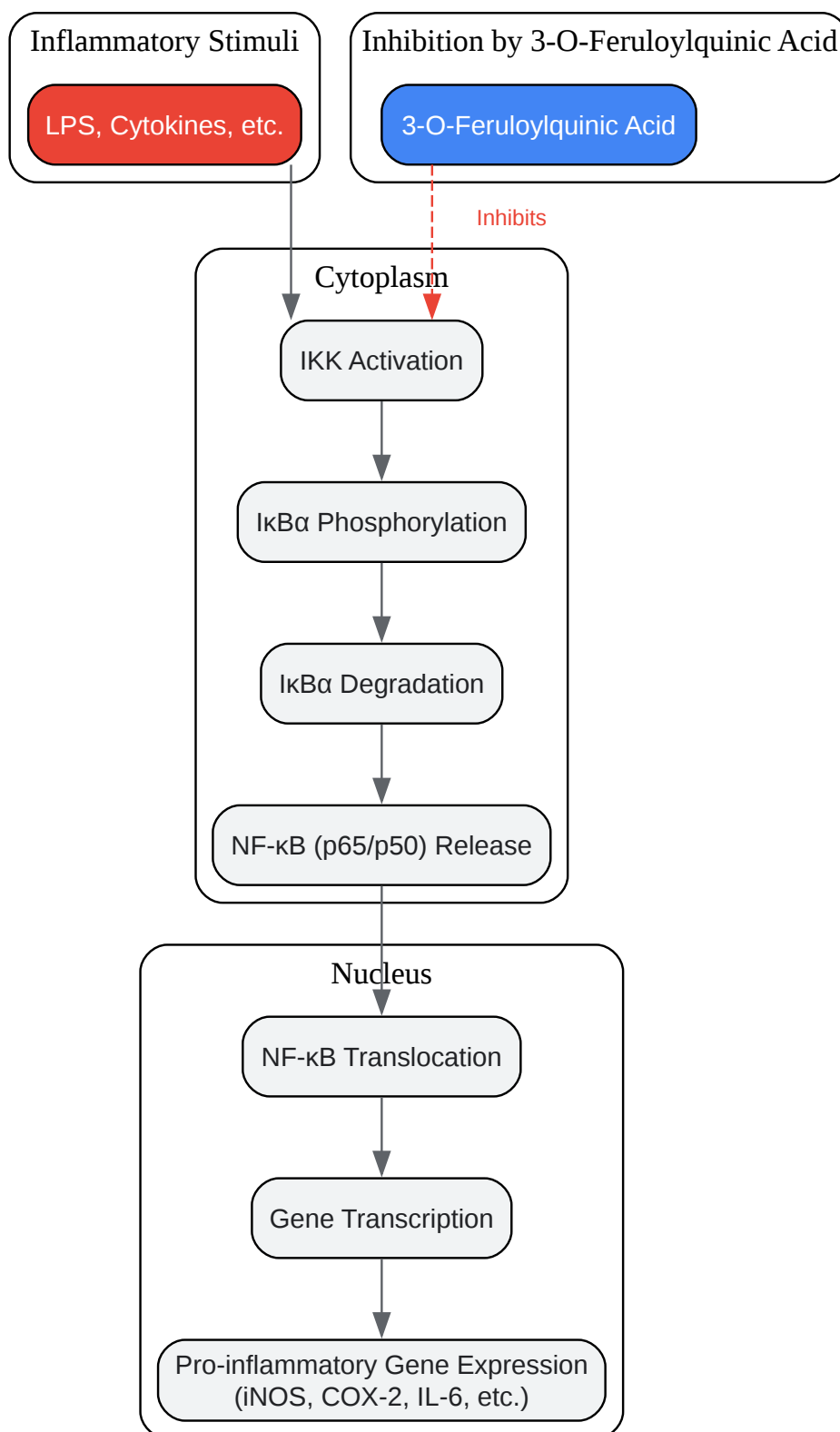
Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Ion Spray Voltage: -4500 V
- Curtain Gas: 35 psi
- Ion Source Gas 1: 55 psi
- Ion Source Gas 2: 55 psi
- Source Temperature: 550 °C
- Declustering Potential (DP): -80 V
- Collision Energy (CE): -25 V for the transition m/z 367 \rightarrow 193

Visualized Experimental Workflow and Biological Context

The following diagrams illustrate a typical workflow for the analysis of **3-O-Feruloylquinic acid** and its known biological activity.

Fig. 1: Experimental workflow for the isolation and identification of **3-O-Feruloylquinic acid**.



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Fig. 2: Inhibition of the NF-κB signaling pathway by **3-O-Feruloylquinic acid**.

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References

- 1. spectrabase.com [spectrabase.com]
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